![molecular formula C27H26N2O3 B2603511 N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide CAS No. 896677-02-4](/img/no-structure.png)
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase. Aurora A kinase is a highly conserved protein kinase that plays an essential role in the regulation of cell division. Overexpression of Aurora A kinase has been observed in various types of cancer, making it an attractive target for cancer therapy.
Scientific Research Applications
Quantum Chemical Analysis for Corrosion Inhibition
Quantum chemical calculations on quinoxalines, closely related to the quinolinyl compound, have been performed to determine their corrosion inhibition efficiencies for copper in nitric acid media. These studies help understand the molecular structure and inhibition efficiency, offering insights into their potential applications in corrosion prevention (Zarrouk et al., 2014).
Potential Antimicrobial Agents
Novel pyrazolo[3,4-d]pyrimidine derivatives, containing quinoline units, have been synthesized and evaluated for their antimicrobial properties. This research suggests the potential of quinolinyl compounds as a framework for developing new antimicrobial agents (Holla et al., 2006).
Organic Synthesis and Catalysis
Research on the catalytic activity of iron/zinc-co-catalyzed systems for the arylation and alkenylation of C(sp3)–H bonds highlights the utility of quinoline derivatives in facilitating complex organic transformations. This work underscores the role of these compounds in advancing synthetic chemistry methodologies (Ilies et al., 2017).
Antiallergy Agents
Quinoline derivatives have been investigated for their antiallergy activities, demonstrating significant potential in this field. These studies provide a foundation for the development of new antiallergy medications, showing the diverse therapeutic applications of quinolinyl compounds (Althuis et al., 1980).
Structural Studies and Crystallography
Investigations into the structural characteristics of quinoline derivatives, focusing on their crystallography and molecular interactions, contribute to a deeper understanding of their properties and potential applications in materials science (Karmakar et al., 2009).
Mechanism of Action
It’s worth noting that the compound contains a quinoline moiety , which is a significant heterocyclic system in natural products and drugs . Quinoline derivatives have been found to show various biologically vital properties . They play a main role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide involves the reaction of 7-methoxy-2-oxo-1H-quinoline-3-carboxylic acid with 2-aminoethyl diphenylpropanoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then subjected to a reductive amination reaction with benzaldehyde in the presence of sodium triacetoxyborohydride to yield the final product.", "Starting Materials": [ "7-methoxy-2-oxo-1H-quinoline-3-carboxylic acid", "2-aminoethyl diphenylpropanoate", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "benzaldehyde", "sodium triacetoxyborohydride" ], "Reaction": [ "Step 1: React 7-methoxy-2-oxo-1H-quinoline-3-carboxylic acid with 2-aminoethyl diphenylpropanoate in the presence of DCC and DMAP to yield the intermediate N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide.", "Step 2: Subject the intermediate to a reductive amination reaction with benzaldehyde in the presence of sodium triacetoxyborohydride to yield the final product N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide." ] } | |
CAS RN |
896677-02-4 |
Product Name |
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide |
Molecular Formula |
C27H26N2O3 |
Molecular Weight |
426.516 |
IUPAC Name |
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide |
InChI |
InChI=1S/C27H26N2O3/c1-32-23-13-12-21-16-22(27(31)29-25(21)17-23)14-15-28-26(30)18-24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,16-17,24H,14-15,18H2,1H3,(H,28,30)(H,29,31) |
InChI Key |
NNZJSSADPLGULM-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.